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Compound of Interest |

Compound Name: Fingolimod Impurity 13
CAS No.: 882691-14-7
Cat. No.: B601845
. J

Targeting Ethyl 2-amino-2-(hydroxymethyl)-4-(4-
octylphenyl)butanoate
Executive Summary & Impurity Identity

Fingolimod Impurity 13 is a critical process-related intermediate arising during the synthesis
of Fingolimod Hydrochloride. Chemically identified as Ethyl 2-amino-2-(hydroxymethyl)-4-(4-
octylphenyl)butanoate, it represents an "incomplete reduction" species where the ester
functionality has not been fully converted to the primary alcohol of the final drug substance.

Unlike genotoxic impurities (e.g., alkyl halides or nitro-precursors) often flagged under ICH M7,
Impurity 13 is structurally analogous to the API and is primarily controlled under ICH Q3A (R2)
standards for organic impurities.

Chemical Identification
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Attribute Specification

Common Name Fingolimod Impurity 13 (Vendor Designation)

) Ethyl 2-amino-2-(hydroxymethyl)-4-(4-
Chemical Name

octylphenyl)butanoate
CAS Number 882691-14-7
Molecular Formula C21H35NOs
Molecular Weight 349.51 g/mol
Structural Alert None (Non-mutagenic process intermediate)

Oriai Incomplete reduction of the serine-analog
rngin : : C
intermediate (Adachi-Fujita route)

Regulatory Specifications & Limits

The control strategy for Impurity 13 is derived from its classification as a non-mutagenic,
process-related organic impurity.

Regulatory Framework (ICH Q3A vs. ICH M7)

While Fingolimod synthesis involves mutagenic precursors (e.g., alkyl halides, nitro
compounds), Impurity 13 poses a low toxicological risk due to its structural similarity to the API
and lack of DNA-reactive functional groups. Therefore, it does not require control to the
nanogram levels (TTC) mandated by ICH M7.

Applicable Guideline:ICH Q3A (R2) - Impurities in New Drug Substances.[1]

Specification Limits

For a maximum daily dose (MDD) of Fingolimod (0.5 mg/day), the following thresholds apply.
Note that because the MDD is very low (< 2g/day), the percentage limits are stricter than for
high-dose drugs.
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Threshold Type Limit Calculation Regulatory Limit
Reporting Threshold 0.05% 0.05%
o 0.10% or 1.0 mg (whichever is
Identification Threshold 0.10%
lower)

o 0.15% or 1.0 mg (whichever is
Quialification Threshold 0.15%
lower)

Recommended Specification Based on Process Capability NMT 0.15%

Scientific Justification:

e NMT 0.15%: This is the standard Qualification Threshold. If the impurity profile exceeds this,
toxicological qualification (Safety studies) is required.

e NMT 0.10%: Many manufacturers tighten this limit to 0.10% to align with the Identification
Threshold, avoiding the need to chemically characterize the peak in every batch if it varies.

Formation Pathway & Process Control

Impurity 13 is generated during the reduction step of the Adachi-Fujita Synthesis (or similar
malonate pathways). The key transformation involves reducing the ethyl ester and the
acetamido group to form the amino-diol core.

Mechanism of Formation

e Precursor: Diethyl 2-acetamido-2-(4-octylphenethyl)malonate (or similar ethyl ester
intermediate).[2][3]

e Reaction: Reduction using agents like Sodium Borohydride (

) or Lithium Aluminum Hydride (
).

» Failure Mode: Insufficient reducing agent equivalents, low reaction temperature, or
premature quenching results in the mono-reduction of the ester, leaving one ethyl ester
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group intact (Impurity 13).

Synthesis Pathway Diagram (DOT)

The following diagram illustrates the critical control point (CCP) where Impurity 13 diverges

from the main pathway.
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Caption: Synthesis workflow highlighting the divergence of Impurity 13 due to incomplete
reduction of the ester intermediate.

Analytical Methodology (HPLC)

To ensure compliance with the NMT 0.15% limit, a stability-indicating HPLC method is required.
The method must resolve Impurity 13 from the APl and other homologs (e.g., Impurity 14/Hexyl
homolog).
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Method Principles

o Column: C18 (Octadecyl silane), high surface area to retain the hydrophobic octyl chain.

o Mobile Phase: Acidic pH is critical. Fingolimod and Impurity 13 are amines; low pH ensures

they are protonated and do not tail.

e Detection: UV at 215-220 nm (Absorbance of the phenyl ring).

Recommended Protocol (USP/EP Aligned)

Parameter

Condition

Column

Purospher STAR RP-18 (150 x 3.0 mm, 3 pm)

or equivalent C18

Mobile Phase A

Buffer: 20 mM Potassium Dihydrogen
Phosphate (

), adjusted to pH 3.0 with Phosphoric Acid.

Mobile Phase B

Acetonitrile (ACN)

Flow Rate

1.0 - 1.2 mL/min

Column Temp

45°C (Elevated temperature improves mass

transfer for the lipid tail)

Injection Volume

10 pL

Time (min) / %B: 0/30

25/80
Gradient
30/80
31/30
System Suitability Criteria:
e Resolution (
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): NLT 1.5 between Fingolimod and Impurity 13 (Impurity 13 typically elutes after Fingolimod
due to the retained ethyl ester making it more hydrophobic than the diol).

e Tailing Factor: NMT 2.0.

Purge & Remediation Strategy

If Impurity 13 is detected above 0.10% in the crude API, the following purification strategies are
validated:

» Reprocessing (Chemical):
o Re-subject the crude material to the reduction condition (e.g.,

in Methanol) to drive the conversion of the residual ethyl ester (Impurity 13) to the alcohol
(Fingolimod).

o Recrystallization:
o Solvent System: Ethanol/HCI or Acetone/Water.

o Mechanism: Impurity 13 (ester) has different solubility solubility parameters than the
Fingolimod (diol) salt. Crystallization of the Hydrochloride salt effectively purges the non-
salt forming or lipophilic ester impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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